4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

CAS No.: 1396811-28-1

Cat. No.: VC5451285

Molecular Formula: C25H26N4O2

Molecular Weight: 414.509

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396811-28-1 |

|---|---|

| Molecular Formula | C25H26N4O2 |

| Molecular Weight | 414.509 |

| IUPAC Name | 4-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |

| Standard InChI | InChI=1S/C25H26N4O2/c1-19-24(16-27-29(19)23-5-3-2-4-6-23)25(30)28-13-11-22(12-14-28)18-31-17-21-9-7-20(15-26)8-10-21/h2-10,16,22H,11-14,17-18H2,1H3 |

| Standard InChI Key | RMOSGWNNFTUWOY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)C#N |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

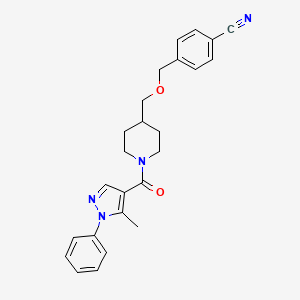

4-(((1-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile features three primary subunits:

-

Pyrazole Core: A 5-methyl-1-phenyl-1H-pyrazole ring substituted at the 4-position with a carbonyl group. This heterocyclic framework is known for its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions .

-

Piperidine Spacer: A piperidine ring connected to the pyrazole via an amide bond. The piperidine moiety introduces conformational flexibility and basicity, influencing the compound’s solubility and bioavailability.

-

Benzonitrile Tail: A methoxy-methyl-linked benzonitrile group at the 4-position of the piperidine. The nitrile group () enhances molecular polarity and serves as a potential site for further functionalization .

Molecular Geometry and Stereochemistry

The compound’s stereochemistry is influenced by the piperidine ring, which adopts a chair conformation to minimize steric strain. Computational modeling of analogous structures suggests that the pyrazole and benzonitrile groups occupy equatorial positions relative to the piperidine, optimizing intramolecular interactions . Bond lengths and angles align with typical values for pyrazole-carboxamides, including a C=O bond length of approximately 1.22 Å and C-N bond lengths of 1.34–1.38 Å .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1396811-28-1 |

| Molecular Formula | |

| Molecular Weight | 414.5 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile likely follows a multi-step protocol common to pyrazole-piperidine hybrids :

-

Pyrazole Formation: Condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with piperidin-4-ylmethanol under coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .

-

Etherification: Reaction of the intermediate piperidine-pyrazole carboxamide with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., KCO) to form the methoxy-methyl linkage .

-

Purification: Isolation via silica gel chromatography or recrystallization from ethanol/water mixtures .

Analytical Characterization

While specific spectral data for this compound are unavailable, analogous molecules exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume